molecular formula C8H7NO4 B122531 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 69804-59-7

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B122531
CAS RN: 69804-59-7
M. Wt: 181.15 g/mol
InChI Key: HDRDOKTYPONKPM-UHFFFAOYSA-N
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Description

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBOA) is a naturally occurring compound found in the Gramineae family. It represents the aglucone form of acetal glucoside type allelochemicals. The compound has been synthesized for the first time through selective reductive cyclizations of appropriate precursors, which has allowed for a better understanding of its bioactivity .

Synthesis Analysis

The synthesis of DHBOA involves two pathways, both of which use selective reductive cyclizations of 7-benzyloxy-2-nitrophenol derivatives as precursors. This process has led to the successful isolation of DHBOA and its derivatives, which are important for understanding the compound's mode of bioactivity . Additionally, a green and efficient catalyst-free synthetic strategy has been developed for the construction of substituted benzoxazine scaffolds, which can be exploited as building blocks for multifaceted molecular structures, especially in pharmaceutical applications . Other methods include the synthesis of benzoxazine derivatives from ethyl 2-(2-hydroxyphenylamino)acetate and aldehydes , and the synthesis of substituted benzoxazines by ring closure of 2-hydroxybenzylamines with paraformaldehyde .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been studied through X-ray crystallography, revealing that the oxazine ring adopts a half-chair conformation to achieve planarity within the ring. Intermolecular interactions such as C–H···N, C–H···O, and C–H···π interactions have been identified, which contribute to the stability of the crystal structure . The configuration around the double bond of the major stereoisomers has been established by X-ray diffraction analysis .

Chemical Reactions Analysis

DHBOA and its derivatives undergo various chemical reactions, including transformations to lactam forms in the presence of hydrogen bromide in acetic acid . The synthesis of benzoxazine derivatives also involves tandem oxidative aminocarbonylation-cyclization reactions, which show a significant degree of stereoselectivity . Furthermore, the thermal decomposition of 3-hydroxymethyl derivatives leads to the formation of the parent compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. For instance, the introduction of a hydroxyl group into the geminal dimethyl groups at the 2 position results in improved water solubility and a longer duration of action . The bond angles around the nitrogen atom suggest an approximately sp2-like planar bond configuration, which may affect the compound's reactivity and interactions . The photophysical properties of benzoxazine derivatives have also been investigated, showing that the structural features are closely related to their absorption-and-emission characteristics .

Scientific Research Applications

Pharmacological Activities and Synthesis

  • Pharmacological Activities : Benzoxazole and its derivatives, including 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, have demonstrated significant pharmacological activities. They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, analgesic, and anthelmintic activities. The presence of the benzoxazole heterocyclic scaffold is pivotal for the therapeutic potential of these drug molecules (Uddin Kamal, Javed, & Arun, 2020).
  • Synthesis of Non-Natural Compounds : The unique molecular architecture of benzoxazole derivatives, like 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, has been leveraged in the synthesis of many non-natural compounds. This is to study and enhance their biological properties, especially in the treatment of cancer and various infectious diseases (Romeo, Giofrè, & Chiacchio, 2017).

Antioxidant and Anti-inflammatory Effects

  • Hydroxytyrosol's Molecular Action : Hydroxytyrosol, a polyphenol closely related to benzoxazole compounds, has been studied for its ability to halt the progression of intimal hyperplasia, a condition arising from endothelial inflammation. It has been shown to upregulate PI3K/AKT/mTOR pathways and suppress inflammatory factors and mediators, illustrating the anti-inflammatory and antioxidant potential of similar compounds (Vijakumaran, Yazid, Idrus, Abdul Rahman, & Sulaiman, 2021).

Environmental and Toxicological Studies

  • Exposure to Environmental Contaminants : Studies have shown that exposure to environmental contaminants like chlorophenoxy compounds (e.g., 2,4-D), closely related to benzoxazoles, may be associated with various health risks, including non-Hodgkin's lymphoma and other diseases. Although these studies primarily focused on chlorophenoxy compounds, they provide a framework for understanding the potential environmental impact and toxicity of related compounds such as 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (Stackelberg, 2013).

properties

IUPAC Name

2,7-dihydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-4-1-2-5-6(3-4)13-8(12)7(11)9-5/h1-3,8,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRDOKTYPONKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454217
Record name 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

CAS RN

69804-59-7
Record name 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Kluge, H Hartenstein… - Journal of …, 1995 - Wiley Online Library
2,7‐Dihydroxy‐2H‐1,4‐benzoxazin‐3(4H)‐one 11 (DHBOA) and 2,4,7‐trihydroxy‐2H‐1,4‐benzoxazin‐3(4H)‐one 14 (TRIBOA) representing aglucones of naturally occurring acetal …
Number of citations: 17 onlinelibrary.wiley.com
MD Woodward, LJ Corcuera, HK Schnoes… - Plant …, 1979 - academic.oup.com
Gas-liquid chromatography-mass spectrometry (GLC-MS) has been used for the separation, detection, and identification of 1,4-benzoxazin-3-ones (hydroxamic acids and lactams) and …
Number of citations: 40 academic.oup.com
Y Yang, Z Han, T Tian, Q Liao, J Geng, Y Xiao - Chinese Herbal Medicines, 2023 - Elsevier
Objective To study the chemical constituents from the aerial parts of Scoparia dulcis. Methods Various chromatographic techniques were used to separate the constituents and their …
Number of citations: 6 www.sciencedirect.com
B Bhattarai, SK Steffensen, D Staerk… - International Journal of …, 2022 - Elsevier
Benzoxazinoids (BXs) are phytochemicals that exert plant-protecting, allelopathic, and human-health-promoting effects. Here, we present a data-dependent acquisition-mass …
Number of citations: 3 www.sciencedirect.com
R Jonczyk, H Schmidt, A Osterrieder… - Plant …, 2008 - academic.oup.com
Benzoxazinoids were identified in the early 1960s as secondary metabolites of the grasses that function as natural pesticides and exhibit allelopathic properties. Benzoxazinoids are …
Number of citations: 152 academic.oup.com
CA Escobar, D Sicker, HM Niemeyer - Journal of chemical ecology, 1999 - Springer
A total of 25 compounds including benzoxazinones, benzoxazolinones, and N-glyoxylamide derivatives were tested as antifeedants and antibiotics towards the aphid Sitobion avenae …
Number of citations: 39 link.springer.com
G Rocchetti, GP Braceschi, L Odello, T Bertuzzi… - Metabolomics, 2020 - Springer
Introduction In the last years, consumers increased the demand for high-quality and healthy beverages, including coffee. To date, among the techniques potentially available to …
Number of citations: 25 link.springer.com
P Himmighofen - 2019 - pure.mpg.de
As sessile organisms, plants are subjected to the environment in which they grow. To survive, they must hold up against abiotic and biotic stress conferred by their surroundings (…
Number of citations: 0 pure.mpg.de
E Valdés, C González, K Díaz… - Frontiers in …, 2020 - frontiersin.org
Flavanones (–)-(2S)-5,4’-dihydroxy-7-methoxyflavanone (1) and (–)-(2S)-5,3’,4’-trihydroxy-7-methoxyflavanone (2) were isolated from the extracts of Calceolaria thyrsiflora Graham, an …
Number of citations: 9 www.frontiersin.org
JL Wright, TF Gregory, SR Kesten… - Journal of medicinal …, 2000 - ACS Publications
4-[4-(4-Benzylpiperidin-1-yl)but-1-ynyl]phenol (8) and 4-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]phenol (9) are potent NR1a/2B receptor antagonists (IC 50 values 0.17 and 0.10 μM, …
Number of citations: 119 pubs.acs.org

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